molecular formula C29H23N3O8 B11558769 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11558769
M. Wt: 541.5 g/mol
InChI Key: GWYDRAYQBVUFQH-UXHLAJHPSA-N
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Description

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group linked to a nitrophenyl moiety, which is further connected to a benzene ring substituted with methoxybenzoate groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) typically involves multiple steps. The initial step often includes the preparation of the hydrazinylidene intermediate through the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone. This intermediate is then reacted with a benzene-1,3-diyl bis(4-methoxybenzoate) precursor under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxybenzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacological agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxybenzoate groups may enhance the compound’s solubility and facilitate its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate) is unique due to its combination of hydrazinylidene, nitrophenyl, and methoxybenzoate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H23N3O8

Molecular Weight

541.5 g/mol

IUPAC Name

[3-(4-methoxybenzoyl)oxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H23N3O8/c1-37-24-12-3-19(4-13-24)28(33)39-26-16-7-21(18-30-31-22-8-10-23(11-9-22)32(35)36)27(17-26)40-29(34)20-5-14-25(38-2)15-6-20/h3-18,31H,1-2H3/b30-18+

InChI Key

GWYDRAYQBVUFQH-UXHLAJHPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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